

Application Notes and Protocols: Protein Transfer Buffers for Immobilon® PVDF Membranes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Immobilon*

Cat. No.: *B1229426*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and buffer recipes for the efficient transfer of proteins to **Immobilon®** PVDF membranes, a critical step in Western blotting. The information is curated for accuracy and ease of use in a research and development setting.

Introduction to Protein Transfer

Electrophoretic transfer is the cornerstone of Western blotting, involving the movement of proteins from a polyacrylamide gel to a solid-phase membrane support. The choice of transfer buffer is critical for ensuring efficient and quantitative transfer of a wide range of proteins.

Immobilon® PVDF membranes are a popular choice due to their high protein binding capacity and mechanical strength. The composition of the transfer buffer must be optimized to ensure proper protein elution from the gel and efficient binding to the membrane.

Transfer Buffer Recipes for Immobilon® PVDF Membranes

The selection of a transfer buffer system depends on the specific proteins of interest, particularly their molecular weight. The following tables summarize commonly used transfer buffer recipes for **Immobilon®** PVDF membranes.

Table 1: Standard Towbin Transfer Buffer (Wet Transfer)

This is a widely used, general-purpose transfer buffer suitable for most proteins between 20 and 200 kDa.

Component	Final Concentration	Amount for 1 Liter
Tris Base	25 mM	3.03 g
Glycine	192 mM	14.4 g
Methanol	20% (v/v)	200 mL
SDS (Optional)	up to 0.1% (w/v)	up to 1 g
Deionized Water	-	to 1 Liter

Note on SDS: The inclusion of a low concentration of SDS (0.025-0.1%) can improve the transfer of high molecular weight proteins by helping them elute from the gel. However, it may also reduce the binding of some proteins to the membrane. Optimization is recommended.

Table 2: High Molecular Weight (HMW) Protein Transfer Buffer

This buffer is optimized for the efficient transfer of proteins larger than 200 kDa.

Component	Final Concentration	Amount for 1 Liter
Tris Base	48 mM	5.8 g
Glycine	39 mM	2.9 g
SDS	0.0375% (w/v)	0.375 g
Methanol	20% (v/v)	200 mL
Deionized Water	-	to 1 Liter

Table 3: Low Molecular Weight (LMW) Protein Transfer Buffer

For proteins smaller than 20 kDa, it is crucial to prevent "blow-through," where the proteins pass through the membrane without binding. This buffer composition helps to improve the retention of small proteins.

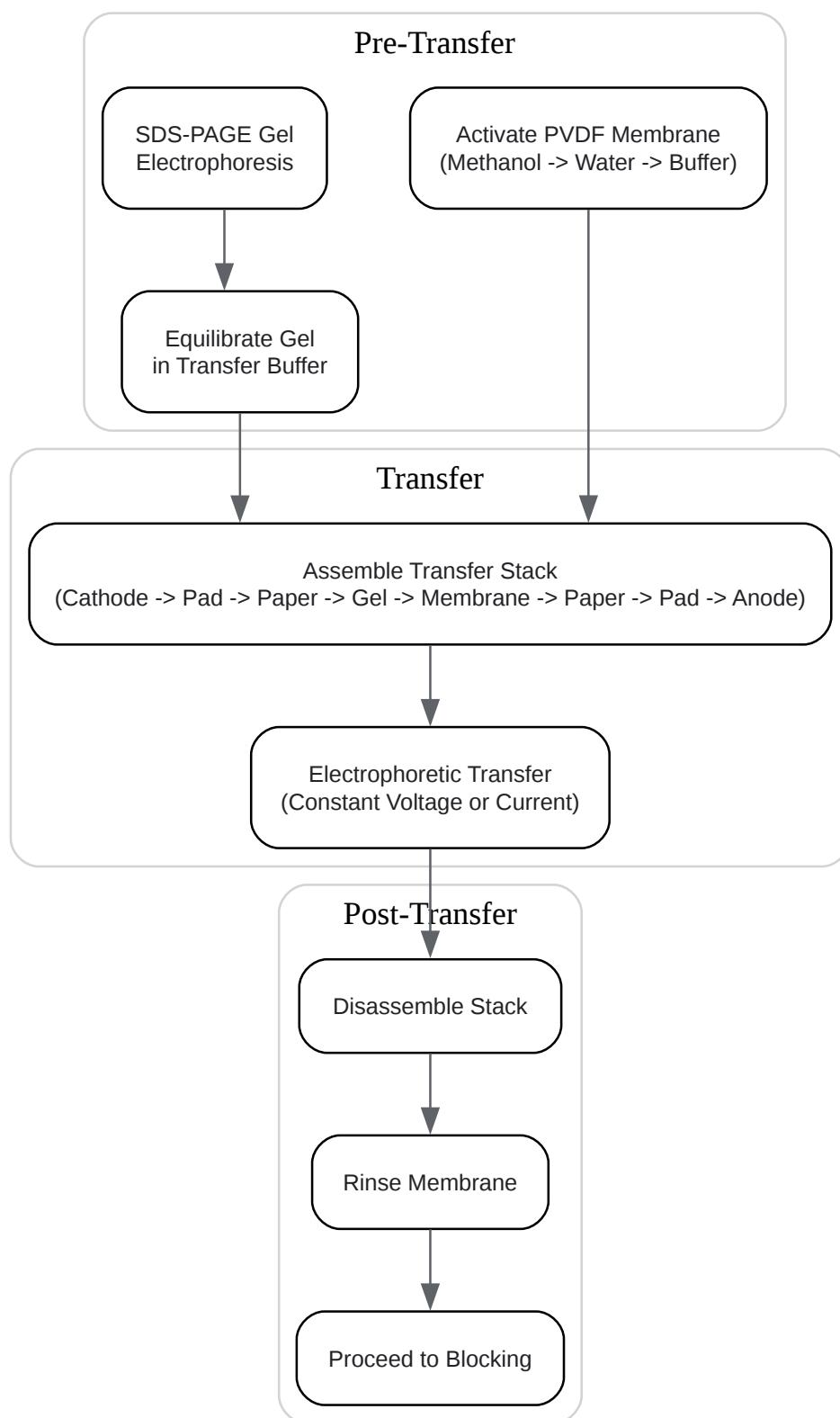
Component	Final Concentration	Amount for 1 Liter
Tris Base	25 mM	3.03 g
Glycine	192 mM	14.4 g
Methanol	10% (v/v)	100 mL
Deionized Water	-	to 1 Liter

Experimental Protocol: Wet Protein Transfer

This protocol describes the standard procedure for transferring proteins from a polyacrylamide gel to an **Immobilon®** PVDF membrane using a wet transfer system.

Materials:

- Polyacrylamide gel with separated proteins
- **Immobilon®** PVDF membrane (e.g., **Immobilon®-P**)
- Filter paper (thick, high-quality)
- Transfer buffer (chosen from the recipes above)
- Methanol (for membrane activation)
- Deionized water
- Wet transfer apparatus and power supply
- Cooled stir plate or ice pack


Procedure:

- Prepare Transfer Buffer: Prepare 1 liter of the appropriate transfer buffer based on the molecular weight of your protein of interest. Pre-chill the buffer to 4°C.
- Equilibrate the Gel: After electrophoresis, carefully remove the gel from the cassette. Place the gel in a shallow tray and equilibrate it in transfer buffer for 10-15 minutes.
- Activate the PVDF Membrane:
 - Cut the **Immobilon®** PVDF membrane to the same dimensions as the gel.
 - Briefly wet the membrane in 100% methanol for 15-30 seconds until it becomes translucent.
 - Immediately transfer the membrane to a tray of deionized water and let it soak for 2-5 minutes.
 - Finally, equilibrate the membrane in the transfer buffer for at least 10 minutes.
- Assemble the Transfer Stack:
 - Open the transfer cassette.
 - Place a pre-soaked fiber pad on the cathode (negative, black) side of the cassette.
 - Place two pieces of pre-soaked filter paper on top of the fiber pad.
 - Carefully place the equilibrated gel on top of the filter paper.
 - Place the activated and equilibrated PVDF membrane on top of the gel. Ensure there are no air bubbles between the gel and the membrane. A clean pipette or a roller can be used to gently remove any bubbles.
 - Place two more pieces of pre-soaked filter paper on top of the membrane.
 - Place the second pre-soaked fiber pad on top of the filter paper.

- Close the cassette securely.
- Perform the Electrophoretic Transfer:
 - Place the transfer cassette into the transfer tank, ensuring the correct orientation (gel side towards the cathode, membrane side towards the anode).
 - Fill the tank with cold transfer buffer.
 - Place a stir bar and an ice pack or cooling unit in the tank to maintain a low temperature.
 - Connect the power supply and perform the transfer. Typical conditions are 100V for 1-2 hours or 30V overnight. These conditions may require optimization depending on the protein and the transfer system.
- Post-Transfer Processing:
 - After the transfer is complete, turn off the power supply and disassemble the transfer stack.
 - Briefly rinse the membrane in deionized water or TBS-T.
 - The membrane is now ready for blocking and subsequent immunodetection steps.

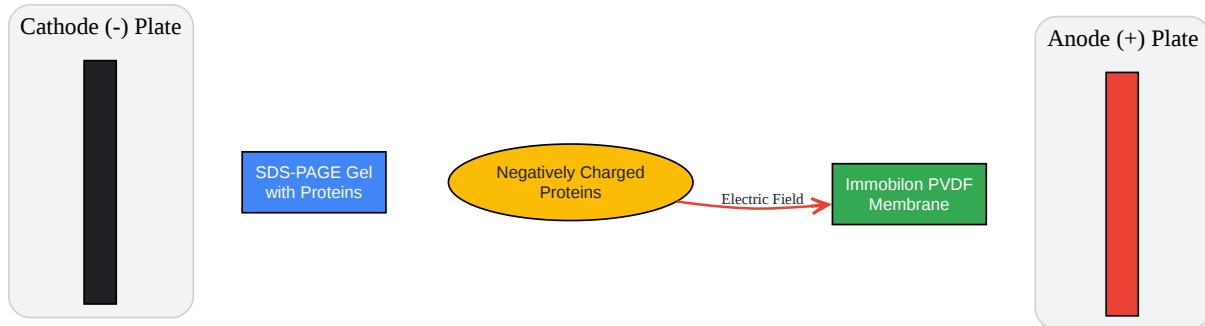

Visualizations

Diagram 1: Western Blot Transfer Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Western blot protein transfer.

Diagram 2: Principle of Electrophoretic Transfer

[Click to download full resolution via product page](#)

Caption: Electrophoretic transfer of proteins.

- To cite this document: BenchChem. [Application Notes and Protocols: Protein Transfer Buffers for Immobilon® PVDF Membranes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1229426#protein-transfer-buffer-recipe-for-immobilon-membranes\]](https://www.benchchem.com/product/b1229426#protein-transfer-buffer-recipe-for-immobilon-membranes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com